
6-Cyclopropylpiperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ciclopropilpiperidin-2,4-diona es un compuesto heterocíclico que presenta un anillo de piperidina sustituido con un grupo ciclopropilo en la posición 6 y dos grupos carbonilo en las posiciones 2 y 4. Este compuesto forma parte de la clase más amplia de derivados de piperidina, que son conocidos por sus importantes funciones en la química medicinal y las aplicaciones farmacéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-ciclopropilpiperidin-2,4-diona generalmente implica la ciclización de Dieckmann de ésteres β-ceto apropiados. Un método común incluye el uso de malonato de monometilo y metóxido de sodio en metanol, seguido de ciclización en condiciones de reflujo . Otro enfoque implica la adición de Michael de acetatos y acrilamidas, promovida por terc-butóxido de potasio, seguida de sustitución nucleofílica intramolecular .
Métodos de producción industrial: Los métodos de producción industrial para 6-ciclopropilpiperidin-2,4-diona no están ampliamente documentados. Los métodos escalables como la ciclización de Dieckmann regioselectiva y la adición de Michael probablemente se emplean debido a su eficiencia y altos rendimientos .
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Ciclopropilpiperidin-2,4-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos N correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en grupos hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el átomo de nitrógeno o en el grupo ciclopropilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.
Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.
Productos principales:
Oxidación: N-óxidos de 6-ciclopropilpiperidin-2,4-diona.
Reducción: 6-Ciclopropilpiperidin-2,4-diol.
Sustitución: Varios derivados N-sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
6-Ciclopropilpiperidin-2,4-diona tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su similitud estructural con las moléculas biológicamente activas.
Mecanismo De Acción
El mecanismo de acción de 6-ciclopropilpiperidin-2,4-diona implica su interacción con dianas moleculares específicas, como enzimas y receptores. La estructura del compuesto le permite encajar en los sitios activos de las enzimas, inhibiendo su actividad. Además, puede unirse a los receptores, modulando sus vías de señalización. Estas interacciones son cruciales para sus posibles efectos terapéuticos .
Compuestos similares:
Piperidin-2,4-diona: Similar en estructura pero carece del grupo ciclopropilo.
Piperidin-2,6-diona: Otro compuesto relacionado con diferentes patrones de sustitución.
Ciclopropilpiperidina: Carece de los grupos carbonilo en las posiciones 2 y 4.
Unicidad: 6-Ciclopropilpiperidin-2,4-diona es único debido a la presencia tanto del grupo ciclopropilo como de los dos grupos carbonilo, que confieren una reactividad química y una actividad biológica distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Comparación Con Compuestos Similares
Piperidine-2,4-dione: Similar in structure but lacks the cyclopropyl group.
Piperidine-2,6-dione: Another related compound with different substitution patterns.
Cyclopropylpiperidine: Lacks the carbonyl groups at the 2 and 4 positions.
Uniqueness: 6-Cyclopropylpiperidine-2,4-dione is unique due to the presence of both the cyclopropyl group and the two carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
6-cyclopropylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h5,7H,1-4H2,(H,9,11) |
Clave InChI |
HPXPQPMVNBLZPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC(=O)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


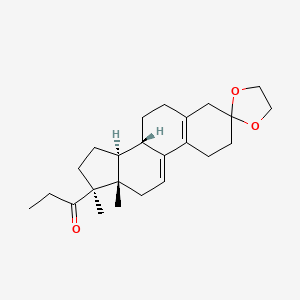
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
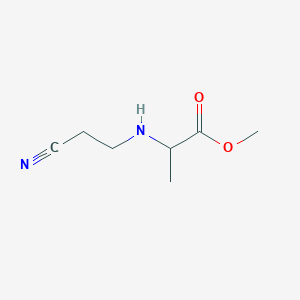
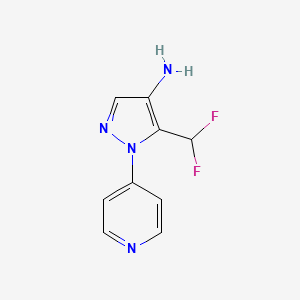

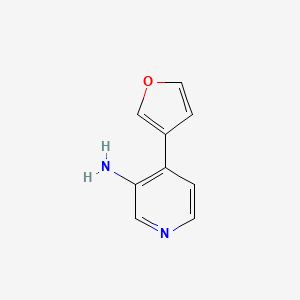
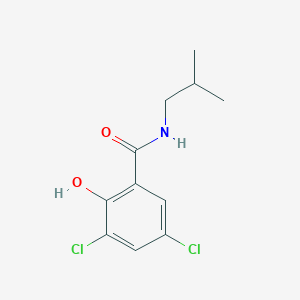
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)
![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
